
4-bromo-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-bromo-N-(2-phenylethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with 2-phenylethylamine in the presence of a coupling reagent such as titanium tetrachloride. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be catalyzed by palladium(0) catalysts, which facilitate the arylation of the amide group. This method allows for the efficient production of the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The amide group can participate in coupling reactions with aryl boronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with different aryl groups .
Applications De Recherche Scientifique
4-bromo-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(1-phenylethyl)benzamide: Similar structure but with a different position of the phenylethyl group.
4-bromo-N-(2-phenylethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
4-bromo-N-(2-phenylethyl)aniline: Contains an amine group instead of an amide group.
Uniqueness
4-bromo-N-(2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
4-bromo-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALKIRJQYDJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1E)-1-(diphenylhydrazinylidene)ethyl]aniline](/img/structure/B377616.png)
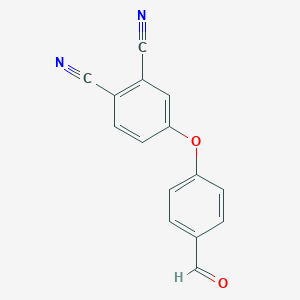
![N-(3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B377627.png)
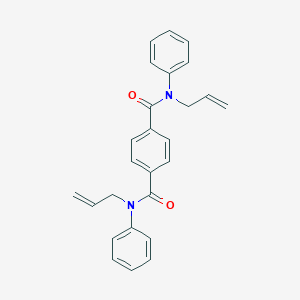
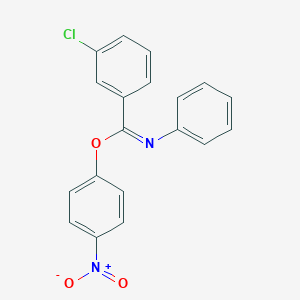
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(pentafluorophenyl)hydrazine](/img/structure/B377633.png)
![3-ethyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-hydroxyethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377640.png)
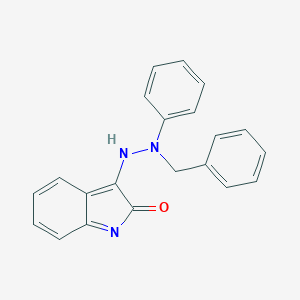
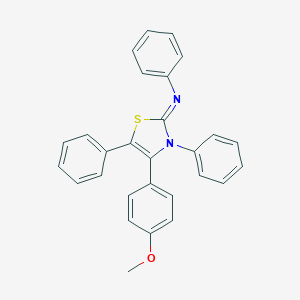
![3-methyl-N-[2,2,2-trichloro-1-(4-ethylphenoxy)ethyl]butanamide](/img/structure/B377647.png)
![3-[Di(4-morpholinyl)phosphorothioyl]-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B377648.png)
![6-Chloro-3-{(3,4-dimethylphenyl)[di(4-morpholinyl)]phosphorimidoyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B377650.png)
![N'-[3-(4-tert-butylphenyl)-2-methylpropylidene]-2-phenylacetohydrazide](/img/structure/B377651.png)
